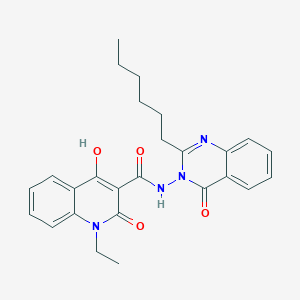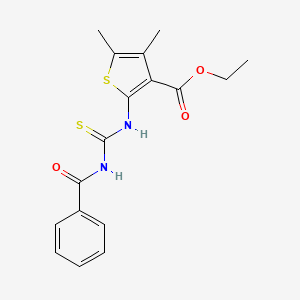![molecular formula C16H21Cl3N2O B11997017 N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide, also known by its chemical formula C₁₆H₂₁Cl₃N₂O, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The synthetic route to this compound involves several steps. One common approach is the reaction of 4-methylbenzoyl chloride with 1-azepan-1-amine, followed by trichloroethylation. The detailed reaction conditions and reagents are essential for achieving high yields.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Optimization of reaction conditions and purification steps ensures its quality.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Exhibits nucleophilic substitution reactions due to the presence of the azepane ring.
Reduction: May be reduced to form corresponding amines or other derivatives.
Trichloroethylation: Trichloroethylating agents (e.g., trichloroethyl chloroformate) are used.
Amination: 1-azepan-1-amine serves as the key reagent.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Major Products:: The major products depend on the specific reaction conditions. These could include trichloroethylated derivatives, substituted benzamides, or even cyclization products.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As a building block for designing novel molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: Used in material science or as a precursor for other compounds.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide stands out for its trichloroethyl group and azepane ring, similar compounds include:
- N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide
- 4-methyl-N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)-benzamide
Properties
Molecular Formula |
C16H21Cl3N2O |
|---|---|
Molecular Weight |
363.7 g/mol |
IUPAC Name |
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H21Cl3N2O/c1-12-7-6-8-13(11-12)14(22)20-15(16(17,18)19)21-9-4-2-3-5-10-21/h6-8,11,15H,2-5,9-10H2,1H3,(H,20,22) |
InChI Key |
GOHCZEBRQIWARD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996936.png)



![N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11996956.png)
![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)





![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)

